Pomalidomide-PEG3-NH-Boc

Description

BenchChem offers high-quality Pomalidomide-PEG3-NH-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-PEG3-NH-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

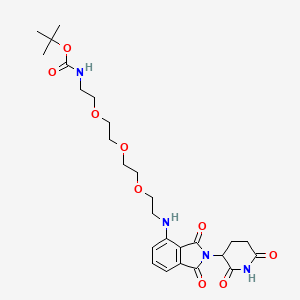

tert-butyl N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQGFFFSCSRSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Role of Pomalidomide-PEG3-NH-Boc in PROTAC Design

Executive Summary

Pomalidomide-PEG3-NH-Boc (CAS: 2204246-03-5) represents a critical "plug-and-play" intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] By combining a high-affinity Cereblon (CRBN) ligand with a hydrophilic polyethylene glycol (PEG) spacer and an orthogonally protected amine, this molecule streamlines the development of heterobifunctional degraders.

This guide dissects the structural rationale, synthetic utility, and physicochemical impact of this specific construct, providing a validated roadmap for researchers targeting the ubiquitin-proteasome system (UPS).

Part 1: Structural Anatomy & Mechanistic Rationale

The efficacy of a PROTAC is governed by the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[3] Pomalidomide-PEG3-NH-Boc is engineered to optimize this interaction through three distinct functional domains:

The E3 Ligase Anchor: Pomalidomide

-

Mechanism: Pomalidomide binds to the thalidomide-binding domain of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.

-

Advantage over Thalidomide: Pomalidomide generally exhibits higher potency and distinct immunomodulatory properties. The amino group at the C4 position of the phthalimide ring serves as the exit vector, a site validated to tolerate extension without abolishing CRBN binding [1].

The Linker: PEG3 (Triethylene Glycol)

-

Physicochemical Balance: Unlike hydrophobic alkyl chains, the PEG3 motif imparts essential hydrophilicity to the PROTAC. This counteracts the high lipophilicity (LogP) often associated with the Target Protein Ligand (TPL), improving aqueous solubility and reducing non-specific binding.

-

Spatial "Goldilocks" Zone: The ~13-atom length (approx. 12–15 Å extended) of the PEG3 linker frequently occupies the optimal distance to span the gap between the POI and CRBN without inducing steric clashes or preventing protein-protein interactions (PPIs) required for cooperativity [2].

The Conjugation Handle: NH-Boc

-

Synthetic Utility: The tert-butyloxycarbonyl (Boc) group protects the primary amine. This allows the molecule to be stored stably and prevents polymerization during the activation of the TPL. It permits a clean, controlled deprotection-coupling sequence.

Visualization: The Ternary Complex Mechanism

The following diagram illustrates the mechanistic flow from binary binding to proteasomal degradation.

Figure 1: Mechanism of Action. The PROTAC bridges the POI and CRBN, facilitating ubiquitin transfer and subsequent degradation.

Part 2: Synthetic Utility & Experimental Protocols

The primary utility of Pomalidomide-PEG3-NH-Boc is in the synthesis of PROTACs via Amide Coupling . The workflow involves deprotecting the amine and coupling it to a carboxylic acid-functionalized Target Protein Ligand (TPL-COOH).

Protocol: Synthesis of PROTAC via Amide Coupling

Prerequisites:

-

Reagents: Pomalidomide-PEG3-NH-Boc, TPL-COOH, Trifluoroacetic acid (TFA), Dichloromethane (DCM), HATU, DIPEA, DMF.

-

Equipment: LC-MS, Rotary Evaporator, Preparative HPLC.

Step 1: Boc Deprotection

The Boc group must be removed to expose the reactive primary amine.

-

Dissolve Pomalidomide-PEG3-NH-Boc (1.0 equiv) in DCM (concentration ~0.1 M).

-

Add TFA dropwise to achieve a final ratio of 1:1 (DCM:TFA). Note: HCl in dioxane (4M) is a valid alternative for acid-sensitive substrates.

-

Stir at room temperature for 1–2 hours. Monitor by LC-MS for the disappearance of the starting material (

) and appearance of the free amine ( -

Remove volatiles under reduced pressure (rotary evaporator). Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: Pomalidomide-PEG3-NH₂ (TFA salt). Use immediately in the next step.

Step 2: Activation and Coupling[4]

-

Dissolve the TPL-COOH (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0–5.0 equiv). Stir for 15 minutes to activate the acid.

-

Add the Pomalidomide-PEG3-NH₂ salt (from Step 1) dissolved in minimal DMF.

-

Stir at room temperature for 2–12 hours.

-

Validation: Monitor by LC-MS. The target mass will be

.

Step 3: Purification

-

Dilute the reaction mixture with MeOH/Water.

-

Purify via Reverse-Phase Preparative HPLC (C18 column).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% to 95% B over 20 minutes.

-

-

Lyophilize fractions to obtain the final PROTAC powder.

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthetic route from the Boc-protected intermediate to the final conjugate.

Part 3: Linkerology & Physicochemical Impact[5][6]

The choice of the PEG3 linker is not arbitrary. It addresses specific challenges in "Linkerology"—the science of optimizing the spacer between ligase and target.

Comparative Analysis: PEG3 vs. Alkyl Chains

The following table summarizes why PEG3 is often the "first-choice" linker in PROTAC libraries compared to alkyl equivalents (e.g., C6-C10 chains).

| Feature | Pomalidomide-PEG3 Linker | Alkyl Chain Linker (e.g., C8) | Impact on PROTAC Design |

| Hydrophilicity | High (Polar ether oxygens) | Low (Lipophilic) | PEG improves aqueous solubility, critical for biological assays [3].[5] |

| Conformation | Flexible; Propensity for "folded" states | Flexible; Propensity for extended/random coils | PEG can fold to mask polar surface area (chameleonic effect), aiding cell permeability [4].[6] |

| TPSA | Increases TPSA | Minimal impact on TPSA | Higher TPSA usually reduces permeability, but PEG's folding ability mitigates this. |

| Metabolic Stability | Moderate (Oxidative liability) | High | Alkyl chains are more stable but can lead to high logP and poor solubility. |

| Ternary Complex | Permissive | Variable | PEG3 provides a specific length (~12-15Å) that often fits the CRBN-POI interface. |

The "Hook Effect" and Linker Length

A critical aspect of using Pomalidomide-PEG3-NH-Boc is avoiding the "Hook Effect," where high concentrations of PROTAC lead to the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex.[7]

-

Why PEG3? Empirical data across multiple targets (e.g., BRD4, EGFR, CDK9) suggests that PEG chain lengths of 2–4 units often provide the necessary flexibility for the E3 and POI to orient themselves for ubiquitin transfer without excessive entropic penalty [5].

Part 4: Troubleshooting & Optimization

If a PROTAC synthesized with Pomalidomide-PEG3-NH-Boc fails to induce degradation, consider the following causality analysis:

-

Permeability Issues:

-

Symptom:[8] High biochemical potency (ternary complex formation in vitro) but no cellular degradation.

-

Solution: The PEG3 linker might be too polar for the specific TPL. Switch to a rigid linker (e.g., piperazine) or a shorter alkyl chain to modulate LogP.

-

-

Steric Clashes:

-

Symptom:[8] No ternary complex formation in SPR/TR-FRET assays.

-

Solution: The linker exit vector might be incorrect. The PEG3 length might be too short to bridge the gap. Synthesize the PEG5 or PEG7 analog to probe distance requirements.

-

-

Metabolic Instability:

-

Symptom:[8] Rapid clearance in PK studies.

-

Solution: PEG chains can be susceptible to oxidative metabolism. Consider fluorinated linkers or rigidifying the chain.

-

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatostatin receptor 2 degradation. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]

-

Cyrus, K., et al. (2011).[9] Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. [Link]

-

Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. [Link]

Sources

- 1. Pomalidomide-PEG3-NH-Boc, 2204246-03-5 | BroadPharm [broadpharm.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. BJOC - Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC [beilstein-journals.org]

- 9. chemrxiv.org [chemrxiv.org]

Molecular weight and solubility data for Pomalidomide-PEG3-NH-Boc

This technical guide details the physicochemical properties, solubility profile, and experimental workflows for Pomalidomide-PEG3-NH-Boc , a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][]

Physicochemical Profiling & Application in PROTAC Synthesis[1][2]

Executive Summary

Pomalidomide-PEG3-NH-Boc (CAS: 2204246-03-5) is a heterobifunctional linker-ligand conjugate.[1][] It comprises the E3 ligase ligand Pomalidomide (targeting Cereblon/CRBN) connected via a flexible PEG3 spacer to a Boc-protected amine .[1][] This compound serves as a stable, "masked" building block. Researchers must deprotect the terminal amine to generate a nucleophile capable of conjugating with a target protein ligand, thereby creating a functional PROTAC.

Physicochemical Data Profile

The following data is synthesized from high-purity commercial standards (≥98% HPLC).

| Property | Value / Description | Notes |

| Chemical Name | Pomalidomide-PEG3-NH-Boc | Common identifier |

| CAS Number | 2204246-03-5 | Primary registry number |

| Molecular Formula | C₂₆H₃₆N₄O₉ | |

| Molecular Weight | 548.59 g/mol | Use 548.6 for general calcs |

| Appearance | Yellow to off-white solid | Light sensitive |

| Solubility (DMSO) | High (≥ 50 mg/mL) | Preferred solvent for stock |

| Solubility (DMF) | High (≥ 30 mg/mL) | Alternative organic solvent |

| Solubility (Water) | Low / Insoluble | Hydrophobic Boc group limits aqueous solubility |

| Storage | -20°C (Desiccated) | Stable for >1 year if kept dry |

Solubility & Handling Protocols

3.1 Solvent Selection Logic

The Boc (tert-butyloxycarbonyl) group renders the molecule significantly lipophilic compared to its deprotected counterpart.[1][]

-

Primary Solvent (DMSO): Dimethyl sulfoxide is the gold standard for stock solutions.[] It disrupts intermolecular hydrogen bonding in the phthalimide core.

-

Avoid Water/Buffers: Do not attempt to dissolve the Boc-protected form directly in aqueous buffers (PBS, TBS), as precipitation will occur immediately.[1][]

3.2 Stock Solution Preparation (Protocol)

Objective: Prepare a 10 mM stock solution for long-term storage.

-

Calculate Mass: For 10 mg of Pomalidomide-PEG3-NH-Boc (MW 548.6):

[1][] -

Dissolution: Add anhydrous DMSO to the vial. Vortex for 30–60 seconds. Sonication (30s) may be used if particulates persist.

-

Aliquot & Store: Divide into single-use aliquots (e.g., 50–100 µL) to prevent freeze-thaw cycles. Store at -20°C or -80°C.

Experimental Workflows

4.1 Structural Visualization

The following diagram illustrates the modular architecture of the compound and its transition to an active state.

Figure 1: Structural composition and activation logic.[1][] The Boc group acts as a temporary shield, preventing premature polymerization during handling.[1]

4.2 Critical Protocol: Boc-Deprotection

Before conjugating this linker to a target ligand (e.g., a kinase inhibitor), the Boc group must be removed to reveal the primary amine.[1][]

Method A: TFA/DCM (Standard) [1][]

-

Dissolve: Dissolve Pomalidomide-PEG3-NH-Boc in Dichloromethane (DCM) at a concentration of 0.1 M.

-

Acidify: Add Trifluoroacetic acid (TFA) to a final ratio of 1:1 (v/v) or 20% TFA depending on sensitivity.

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS (Loss of -100 Da Boc fragment; observe Mass ~448.6).[1][]

-

Workup: Evaporate solvent under nitrogen or reduced pressure.

-

Note: The product will be a TFA salt. For base-sensitive conjugations, neutralize with DIPEA in the next step.[1]

-

Method B: HCl/Dioxane (Alternative) [1][]

-

Dissolve: Dissolve substrate in minimal 1,4-Dioxane or Methanol.

-

Acidify: Add 4M HCl in Dioxane (5–10 equivalents).

-

Reaction: Stir at RT for 1 hour. Product often precipitates as the HCl salt.

-

Isolate: Filter or centrifuge the precipitate and wash with diethyl ether.

4.3 PROTAC Conjugation Workflow

Once deprotected, the Pomalidomide-PEG3-NH₂ is reacted with a target ligand containing a carboxylic acid (activated as an NHS ester) or an aldehyde (reductive amination).[1][]

Figure 2: Step-by-step synthesis workflow from protected linker to final PROTAC.

Quality Control & Troubleshooting

-

Mass Spectrometry (LC-MS):

-

Expected [M+H]+ (Boc): ~549.6 Da.

-

Expected [M+H]+ (Deprotected): ~449.5 Da.[3]

-

Common Issue: If MW 566 is observed, it may be an ammonium adduct [M+NH4]+.

-

-

Stability: Pomalidomide undergoes hydrolysis (ring opening) at high pH (> pH 8.5).[] Always maintain pH < 8.0 during conjugation reactions.

References

-

BPS Bioscience. Pomalidomide-PEG3-NH-Boc Data Sheet (Catalog #82040).[1][][4] Retrieved from [Link][1][]

-

National Institutes of Health (NIH). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.[] (General synthesis context). Retrieved from [Link]

Sources

Technical Guide: Stability Assessment of Pomalidomide-PEG3-NH-Boc in Physiological Conditions

The following technical guide details the stability profile of Pomalidomide-PEG3-NH-Boc under physiological conditions. This document is designed for researchers utilizing this construct as a linker-E3 ligand intermediate in PROTAC (Proteolysis Targeting Chimera) development.

Executive Summary

Pomalidomide-PEG3-NH-Boc is a heterobifunctional chemical tool comprising a cereblon (CRBN) E3 ligase ligand (Pomalidomide), a hydrophilic spacer (PEG3), and a protected amine handle (NH-Boc).

Core Stability Thesis: Under physiological conditions (pH 7.4, 37°C), the stability of this molecule is kinetically limited by the glutarimide ring of the Pomalidomide moiety. While the PEG3 linker and the Boc protecting group exhibit high stability in neutral aqueous environments, the glutarimide ring undergoes spontaneous, non-enzymatic hydrolysis with a half-life (

Researchers must treat this molecule as a transient species in aqueous buffers. Extended storage or long-duration assays (>24 hours) in aqueous media without freezing will result in significant degradation into ring-opened amic acid byproducts, potentially confounding binding data or conjugation yields.

Chemical Stability Profile

Component Analysis

The molecule consists of three distinct chemical domains, each with a unique stability profile in Phosphate Buffered Saline (PBS, pH 7.4) and plasma.[1][2][3][4]

| Domain | Structure | Physiological Stability (pH 7.4, 37°C) | Primary Degradation Mechanism |

| Pomalidomide | Glutarimide-Phthalimide | Low / Moderate ( | Hydrolytic ring opening of the glutarimide moiety. |

| Linker | Polyethylene Glycol (PEG3) | High | Oxidative degradation (negligible in short-term). |

| Terminal Cap | tert-Butyloxycarbonyl (Boc) | High | Acid-catalyzed deprotection (requires pH < 4). Stable at pH 7.4. |

The Glutarimide Liability

The glutarimide ring is the pharmacophore required for CRBN binding. In aqueous solution at pH > 7.0, the imide bond is susceptible to nucleophilic attack by hydroxide ions or water. This results in the irreversible opening of the ring to form phthaloyl isoglutamine (amic acid) derivatives.

-

Impact: Ring-opened metabolites generally lose affinity for CRBN, rendering the PROTAC intermediate inactive.

-

Kinetics: The reaction follows pseudo-first-order kinetics dependent on pH and temperature.

The Boc Group

The tert-butyloxycarbonyl (Boc) group is hydrophobic and acid-labile. It is designed to be removed by strong acids (e.g., TFA, HCl). At physiological pH (7.4), the rate of Boc deprotection is negligible. Therefore, the "NH-Boc" terminus remains intact during standard biological assays, provided the pH does not drop significantly.

Mechanism of Degradation (Visualization)

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the stability status of the linker/Boc regions.

Caption: Degradation pathway of Pomalidomide-PEG3-NH-Boc. The glutarimide ring (red path) hydrolyzes, while the Boc and PEG components (green) remain stable.

Experimental Protocol: Stability Assessment

To validate the stability of a specific batch of Pomalidomide-PEG3-NH-Boc, use the following self-validating LC-MS protocol.

Materials

-

Test Compound: Pomalidomide-PEG3-NH-Boc (10 mM stock in DMSO).

-

Internal Standard (IS): Tolbutamide or Propranolol (1 µM in Acetonitrile).

-

Quenching Solution: Cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Step-by-Step Methodology

-

Preparation:

-

Spike the 10 mM DMSO stock into pre-warmed (37°C) PBS or Plasma to a final concentration of 1 µM . (Final DMSO < 0.1%).

-

Control: Prepare a T=0 sample immediately by spiking into the Quenching Solution first, then adding matrix.

-

-

Incubation:

-

Place the mixture in a shaking water bath at 37°C.

-

Timepoints: 0, 1, 2, 4, 8, 12, 24 hours.[1]

-

-

Sampling & Quenching:

-

At each timepoint, transfer 50 µL of the incubation mixture into a tube containing 200 µL of Quenching Solution (containing Internal Standard).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins/salts.

-

-

Analysis (LC-MS/MS):

-

Inject the supernatant onto a C18 column (e.g., Waters XBridge).

-

Gradient: 5% to 95% ACN in water (+0.1% Formic Acid) over 5 minutes.

-

Monitor: Parent ion [M+H]+ and the specific hydrolysis product ion [M+18+H]+ (Water addition: +18 Da).

-

Data Calculation

Calculate the % Remaining using the Peak Area Ratio (Analyte/IS).

Experimental Workflow Diagram

Caption: Workflow for assessing the kinetic stability of Pomalidomide-PEG3-NH-Boc via LC-MS.

Quantitative Reference Data

The following data summarizes the expected stability parameters based on authoritative characterization of Pomalidomide and similar PROTAC linkers.

| Parameter | Value | Notes |

| 8.5 ± 1.5 hours | Driven by glutarimide hydrolysis. | |

| ~9.0 hours | Similar to PBS; plasma esterases generally do not accelerate glutarimide opening significantly compared to pH effect. | |

| > 48 hours | Glutarimide is more stable at acidic pH. | |

| Boc Stability (pH 7.4) | > 24 hours | No significant deprotection observed. |

| Solubility | Moderate | PEG3 enhances solubility, but Boc is hydrophobic. Use DMSO for stock. |

Application Note: If your experiment requires incubations longer than 12 hours, consider refreshing the media with fresh compound or using a "fed-batch" approach to maintain active concentrations.

References

-

FDA Center for Drug Evaluation and Research. (2013). Clinical Pharmacology and Biopharmaceutics Review: Pomalidomide (Application No. 204026). Retrieved from [Link][6][7]

-

Hoffmann, M., et al. (2013). Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration.[1][2][3] Cancer Chemotherapy and Pharmacology, 71(2), 489–501. Retrieved from [Link]

-

Li, Y., et al. (2014). A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses.[4] Journal of Pharmaceutical and Biomedical Analysis, 92, 103-107. Retrieved from [Link]

-

BPS Bioscience. (2024). Pomalidomide-PEG3-NH-Boc Product Data Sheet. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (General reference for Boc stability constants).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]

- 7. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-chemistry.org [organic-chemistry.org]

Technical Guide: Selection Criteria for PEG Chain Length in Pomalidomide PROTACs

Executive Summary

The linker in a PROTAC is not a passive tether; it is a thermodynamic lever that dictates the stability, cooperativity, and degradation efficiency of the ternary complex ({POI}–PROTAC–{E3}).[1] In Pomalidomide-based PROTACs recruiting Cereblon (CRBN), Polyethylene Glycol (PEG) chains are the industry standard for initial screening due to their solubility and synthetic accessibility. However, selecting the correct PEG chain length is a multi-parameter optimization problem involving a trade-off between ternary complex cooperativity (favored by optimal length) and cell permeability (penalized by excessive length/polarity). This guide details the selection criteria, mechanistic rationale, and validation protocols for optimizing PEG chain lengths in CRBN-recruiting degraders.

The Mechanistic Basis of Linker Selection

The "Goldilocks" Zone: Thermodynamics of the Ternary Complex

The efficacy of a PROTAC is governed by the formation of a productive ternary complex. The relationship between linker length and complex stability is non-linear and is described by the cooperativity factor (

-

Too Short (Steric Clash): If the PEG chain is shorter than the linear distance between the ligand binding pockets minus the depth of burial, the E3 ligase and Protein of Interest (POI) physically collide before the linker is fully extended. This results in negative cooperativity (

), destabilizing the complex. -

Too Long (Entropic Penalty): Excessive flexibility introduces a high entropic cost (

) to freeze the linker into a productive conformation. While it may allow binding, the residence time of the complex decreases, reducing ubiquitination efficiency. -

Optimal (Positive Cooperativity): The ideal length places the POI and CRBN in proximity to form de novo protein-protein interactions (PPIs). This "molecular glue" effect results in positive cooperativity (

), where the ternary complex is more stable than either binary complex.

The Zone of Ubiquitination

CRBN recruits the E2 ubiquitin-conjugating enzyme (typically UBE2D or UBE2G). The linker must be of sufficient length to allow the E2 active site to reach surface-exposed lysines on the POI. A linker that permits ternary complex formation but restricts the "zone of ubiquitination" will result in a Hook Effect (saturation of binary complexes) without degradation.

Visualization: Ternary Complex Equilibrium

The following diagram illustrates the kinetic equilibrium and the impact of linker length on the "Hook Effect" and productive ubiquitination.

Figure 1: Kinetic equilibrium of PROTAC-mediated ternary complex formation. The stability of the central green node is directly dependent on linker length.

Selection Criteria for PEG Chain Length

When designing a Pomalidomide-based library, apply the following three criteria to select PEG lengths.

Criterion 1: Structural Modeling (The "Ruler" Method)

Before synthesis, estimate the required distance.

-

Docking: Dock Pomalidomide into CRBN (PDB: 4CI1) and your ligand into the POI.

-

Vector Analysis: Identify the exit vectors (e.g., C4-amine of Pomalidomide).

-

Measurement: Measure the linear distance between the attachment points in a hypothetical protein-protein docking model.

-

Calculation: A single PEG unit (-CH2-CH2-O-) contributes approximately 3.5 Å in a fully extended conformation.

-

Formula:

-

Correction: Add 2-3 units to account for the "entropic spring" effect; the linker is rarely fully extended in solution.

-

Criterion 2: Physicochemical Constraints (Permeability)

Longer PEG chains drastically increase Topological Polar Surface Area (TPSA), killing cell permeability.

-

Limit: Total TPSA should ideally remain < 140 Ų .

-

Pomalidomide Contribution: Pomalidomide itself has a TPSA of ~90 Ų.

-

The Constraint: This leaves limited room for the linker and warhead.

-

Guideline: For Pomalidomide PROTACs, PEG chains longer than PEG5-PEG6 often result in poor permeability unless the warhead is highly lipophilic.

Criterion 3: The Library Scanning Strategy

Do not synthesize random lengths. Use an exponential or linear scan centered on the modeled distance.

-

Standard Library: PEG1, PEG3, PEG5, PEG7, PEG9.

-

Rationale: Differences in degradation are often sharp. A difference of 2 ethylene glycol units (approx 7 Å) is sufficient to switch from "clash" to "optimal."

Data Summary: Linker Length Impact

The following table summarizes general trends observed in CRBN-PROTACs (e.g., targeting BRD4 or BTK).

| Parameter | Short Linker (PEG1-2) | Optimal Linker (PEG3-6) | Long Linker (PEG7+) |

| Ternary Complex ( | High (Unstable - Steric Clash) | Low (Stable - Cooperative) | Medium (Entropic Penalty) |

| Cooperativity ( | < 1 (Negative) | > 1 (Positive) | ~ 1 (Neutral) |

| Permeability ( | High | Moderate | Low |

| Degradation ( | Poor/None | Nanomolar | Micromolar |

| Selectivity | Low | High (Driven by PPIs) | Low (Driven by affinity) |

Experimental Protocols

Protocol: Synthesis of Pomalidomide-PEG-Azide Library

Objective: Create a modular library for "Click" conjugation to alkyne-functionalized POI ligands.

-

Reagents: 4-Fluorothalidomide, various Amino-PEG-Azides (n=1 to 9), DIPEA, DMF.

-

Nucleophilic Substitution: Dissolve 4-Fluorothalidomide (1 eq) and Amino-PEG-Azide (1.2 eq) in DMF. Add DIPEA (2 eq).

-

Reaction: Heat to 90°C for 12-16 hours. (Note: Pomalidomide C4-amine is generated in situ by displacing the fluoride).

-

Purification: Dilute with water, extract with EtOAc. Purify via Flash Chromatography (0-10% MeOH in DCM).

-

Click Reaction: React the purified Pomalidomide-PEG-Azide with the Alkyne-POI ligand using CuI/THPTA catalyst in tBuOH/H2O (1:1).

Protocol: Ternary Complex Formation Assay (TR-FRET)

Objective: Quantify the Hook Effect and Cooperativity.

-

Labeling: Label CRBN with a Terbium donor (LanthaScreen). Label POI with a GFP or organic dye acceptor.

-

Titration: Prepare a serial dilution of the PROTAC (e.g., 10 µM to 0.1 nM) in assay buffer.

-

Incubation: Mix 5 nM Tb-CRBN, 5 nM Dye-POI, and PROTAC. Incubate for 60 min at RT.

-

Readout: Measure TR-FRET ratio (520 nm / 490 nm).

-

Analysis: Plot FRET signal vs. log[PROTAC].

Protocol: Degradation Screening (HiBiT or Western Blot)

Objective: Determine DC50 and Dmax.

-

Seeding: Seed cells (e.g., HEK293 or relevant cancer line) at 70% confluency.

-

Treatment: Treat with PROTAC library (0.1, 1, 10, 100, 1000 nM) for 16-24 hours.

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Quantification:

-

Calculation: Fit data to a 4-parameter logistic equation to derive

.

Workflow Visualization: Optimization Decision Tree

Figure 2: Decision tree for iterative linker optimization. Note the check for permeability if biophysical data does not match cellular potency.

References

-

Gadd, M. S., et al. (2017).[13] Structural basis of PROTAC cooperative recognition for selective protein degradation.[7][13] Nature Chemical Biology. Link

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[1][5][6][10][11][14][15][16] Molecular BioSystems. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link

-

Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. Link

-

Mapelli, C., et al. (2020). Modulating the Physicochemical Properties of PROTACs through Linker Modification. Journal of Medicinal Chemistry.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Ternary Complex Formation [worldwide.promega.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-PEG3-NH-Boc: A Guide to Storage, Handling, and Experimental Best Practices

An In-Depth Technical Guide for Researchers

Introduction

Pomalidomide-PEG3-NH-Boc is a synthetic intermediate of significant interest in the field of targeted protein degradation. As a heterobifunctional molecule, it incorporates a potent Pomalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a flexible three-unit polyethylene glycol (PEG) linker, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] This structure makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins.[4][5]

The chemical integrity of this reagent is paramount to the success of subsequent complex syntheses and biological assays. Its multi-component structure, however, presents distinct stability challenges. The Pomalidomide moiety is susceptible to degradation, the PEG linker's properties can be influenced by its environment, and the Boc protecting group is highly sensitive to specific chemical conditions. This guide provides a comprehensive overview of the critical storage and handling requirements for Pomalidomide-PEG3-NH-Boc, grounded in an understanding of its constituent chemical functionalities. Adherence to these protocols will ensure the reagent's stability, protect researchers from potential hazards, and ultimately preserve the validity of experimental outcomes.

Chemical Profile and Component-Specific Stability

To understand the handling requirements of Pomalidomide-PEG3-NH-Boc, it is essential to analyze the stability of its three core components.

Figure 1: Structural components and associated chemical properties of Pomalidomide-PEG3-NH-Boc.

-

Pomalidomide Moiety : This derivative of thalidomide is the functional component that engages the CRBN E3 ligase complex.[] As a potent immunomodulatory drug (IMiD), Pomalidomide carries a significant reproductive hazard and is suspected of damaging fertility or the unborn child.[7] Therefore, it must be handled with appropriate containment measures. Chemically, the phthalimide and glutarimide rings are susceptible to hydrolysis under harsh acidic or basic conditions, and the molecule can undergo oxidative degradation.[8][9]

-

PEG3 Linker : The polyethylene glycol linker serves to provide spacing and improve the solubility of the molecule and the final PROTAC construct.[10][] The ether backbone of PEG is chemically robust and stable across a wide pH range.[12] The amide bond connecting the pomalidomide to the linker is also significantly more stable to hydrolysis than an ester bond, providing good overall stability for the core structure under physiological conditions.[12][13]

-

Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal primary amine.[14] Its purpose is to prevent the amine's nucleophilicity from interfering in undesired reactions, allowing for controlled, sequential chemical modifications. While stable to basic conditions and most nucleophiles, the Boc group is readily cleaved by acids.[15] This lability is the most critical chemical sensitivity to consider during handling and experimental design.

Core Storage and Stability Data

Proper storage is the most effective measure to prevent chemical degradation and ensure the long-term viability of the reagent. The consensus from suppliers is clear and should be strictly followed.

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale & Causality | Source(s) |

| Storage Temperature | -20°C | Minimizes rates of potential hydrolytic and oxidative degradation pathways for the pomalidomide core. | [1][2][3] |

| Physical Form | Store as solid | The crystalline or amorphous solid state limits molecular mobility and reactivity compared to a solution. | [1] |

| Long-Term Stability | At least 6 months | Empirically determined stability for the solid compound when stored correctly at -20°C. | [1][16] |

| Freeze/Thaw Cycles | Avoid | Repeated temperature cycling can introduce atmospheric moisture, leading to condensation and potential hydrolysis of labile groups. For solutions, it can cause precipitation and concentration gradients. | [1][16] |

| Atmosphere | Store in a tightly sealed container | Prevents exposure to atmospheric moisture and oxygen, which are key contributors to hydrolytic and oxidative degradation, respectively. | [8] |

Potential Chemical Degradation Pathways

Understanding the likely modes of degradation informs all aspects of handling, from storage to reaction setup.

Figure 2: Potential degradation pathways for Pomalidomide-PEG3-NH-Boc under adverse chemical conditions.

The most significant risk is the premature cleavage of the Boc group. Exposure to even mild acidic conditions, such as 0.1% trifluoroacetic acid (TFA) commonly used in chromatography, can initiate deprotection, especially when combined with heat during solvent evaporation.[17]

Safe Handling and Personal Protective Equipment (PPE)

Given the teratogenic risk associated with the pomalidomide warhead, stringent safety protocols are mandatory.

Mandatory PPE

-

Eye Protection : Safety glasses with side shields or goggles.

-

Hand Protection : Nitrile gloves. Inspect gloves prior to use and change them immediately if contamination occurs.

-

Body Protection : A properly fastened laboratory coat.

For procedures that may generate dust (e.g., weighing large quantities, scraping vials), a certified respirator and handling within a chemical fume hood or ventilated balance enclosure are strongly recommended.[7][8]

Protocol: Handling Solid Compound

-

Preparation : Designate a specific area for handling the compound. Ensure the analytical balance is clean and, if possible, located within a ventilated enclosure.

-

Equilibration : Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise stability.

-

Dispensing : Briefly centrifuge the vial to ensure all solid material is at the bottom. Carefully weigh the desired amount using a clean spatula. Avoid creating airborne dust.

-

Cleanup : After dispensing, securely recap the vial and return it promptly to -20°C storage. Clean the spatula and work area thoroughly.

-

Waste Disposal : Dispose of all contaminated materials (e.g., weigh boats, gloves, wipes) in a dedicated, sealed waste container according to your institution's hazardous chemical waste guidelines.

Preparation and Storage of Stock Solutions

Most applications require the compound to be in solution. Proper technique during this step is critical for concentration accuracy and solution stability.

Protocol: Reconstituting the Compound

-

Solvent Selection : The compound is expected to be soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a common and effective choice for pomalidomide analogues.[18][19] Use only anhydrous, high-purity solvent to minimize moisture-related degradation.

-

Solution Preparation :

-

Calculate the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

-

Add the solvent directly to the vial containing the pre-weighed solid.

-

Cap the vial and vortex gently until the solid is fully dissolved.

-

If dissolution is slow, brief sonication in a water bath can be applied.

-

Visually inspect the solution against a light source to ensure no particulates remain.

-

-

Aliquoting and Storage :

-

To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in low-binding microcentrifuge tubes.[1]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store aliquots at -20°C or, for enhanced long-term stability, at -80°C.

-

Figure 3: Recommended workflow for the safe preparation and storage of stock solutions.

Experimental Considerations and Incompatibilities

The utility of Pomalidomide-PEG3-NH-Boc as a synthetic intermediate is entirely dependent on maintaining its structural integrity until the desired chemical transformation is performed.

-

Primary Incompatibility: Acids : The Boc group is the most vulnerable part of the molecule. Avoid all acidic conditions. This includes reagents, solvents, and additives like TFA or HCl, unless the explicit goal is to deprotect the amine.[14][17] If purification by reverse-phase HPLC is necessary, buffered mobile phases (e.g., ammonium acetate or ammonium bicarbonate) should be used instead of acidic modifiers.

-

Other Incompatibilities :

-

Strong Oxidizing Agents : Can degrade the pomalidomide moiety.

-

Strong Bases : While the Boc group and amide bonds are relatively stable, prolonged exposure to strong bases at elevated temperatures can lead to hydrolysis of the glutarimide and phthalimide rings.[8]

-

When designing subsequent synthetic steps, ensure all reaction conditions are neutral or basic to preserve the Boc protecting group. The deprotection step should be a deliberate, final reaction before coupling the free amine to a target-binding ligand.

Conclusion

Pomalidomide-PEG3-NH-Boc is a sophisticated chemical tool whose efficacy is directly tied to its handling. The key principles for maintaining its integrity are strict temperature control, moisture avoidance, and absolute exclusion of acidic conditions. By understanding the distinct chemical sensitivities of the pomalidomide core, the PEG linker, and the acid-labile Boc group, researchers can implement the protocols in this guide to ensure reagent stability, generate reliable data, and advance their work in the exciting field of targeted protein degradation.

References

-

BPS Bioscience. Pomalidomide-PEG3-NH-Boc. Available at: [Link][1][16]

-

CD Bioparticles. Pomalidomide-PEG3-NH-Boc. Available at: [Link]

-

Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-559. Available at: [Link]

-

UBPBio. MATERIAL SAFETY DATA SHEET Pomalidomide (CC-4047). Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Dain, I. A., et al. (2022). Determination of the Physical and Chemical Properties of Pomalidomide (Form A). Pharmaceutical Chemistry Journal, 56(10), 1335-1341. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. cd-bioparticles.net [cd-bioparticles.net]

- 3. Pomalidomide-PEG3-NH-Boc, 2204246-03-5 | BroadPharm [broadpharm.com]

- 4. Pomalidomide-PEG3-NH₂ hydrochloride Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. ubpbio.com [ubpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. purepeg.com [purepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]

Methodological & Application

Application Note: Strategic Conjugation of Pomalidomide-PEG3-NH-Boc for PROTAC® Library Generation

Abstract & Strategic Overview

This guide details the protocol for synthesizing Cereblon (CRBN)-recruiting PROTACs using the linker-ligand intermediate Pomalidomide-PEG3-NH-Boc . This "plug-and-play" building block simplifies PROTAC design by pre-installing the E3 ligase ligand (Pomalidomide) and a solubility-enhancing linker (PEG3), leaving a protected amine ready for conjugation to a target protein ligand (warhead).

Why this approach?

-

Modular Efficiency: Bypasses the complex multi-step synthesis of functionalizing Pomalidomide from scratch.

-

Solubility: The PEG3 spacer mitigates the high lipophilicity of Pomalidomide, improving the physicochemical properties of the final PROTAC.

-

CRBN Recruitment: Pomalidomide often exhibits higher potency and different degradation profiles compared to Thalidomide or Lenalidomide.

Pre-Synthesis Critical Analysis: The "Glutarimide Fragility"

Before beginning, every chemist must understand the Achilles' heel of this synthesis: the Glutarimide Ring .

-

The Risk: The imide ring (specifically the glutarimide moiety) is susceptible to hydrolysis under basic conditions (pH > 8.0). Hydrolysis opens the ring, rendering the PROTAC inactive against CRBN.

-

The Consequence: Using strong bases (e.g., NaOH, LiOH) or prolonged exposure to excess DIPEA/TEA will destroy the molecule.

-

The Solution: All protocols below utilize acidic to neutral conditions wherever possible. Basic coupling steps use non-nucleophilic bases (DIPEA) with strict stoichiometry control.

Workflow Visualization

The following diagram outlines the logical flow from the protected intermediate to the final purified PROTAC.

Figure 1: Strategic workflow for PROTAC synthesis avoiding basic hydrolysis.

Detailed Experimental Protocol

Phase 1: Boc Deprotection (The "Unlock")

Objective: Remove the tert-butyloxycarbonyl (Boc) group to expose the primary amine without degrading the Pomalidomide core.

Reagents:

-

Pomalidomide-PEG3-NH-Boc (1.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: Dissolve Pomalidomide-PEG3-NH-Boc (e.g., 50 mg) in anhydrous DCM (2 mL).

-

Note: If solubility is poor, a small amount of Methanol (MeOH) can be added, but avoid it if possible to prevent transesterification risks later.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise to reach a final concentration of 20-25% v/v (e.g., 0.5 mL TFA).

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (Look for mass shift: M-100).

-

Workup (Crucial):

-

Do NOT perform a basic aqueous workup (e.g., NaHCO3 wash). This risks hydrolyzing the glutarimide.

-

Concentrate the mixture under reduced pressure (Rotavap) at < 40°C.

-

Azeotrope: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 2-3 times) to remove residual TFA.

-

-

Result: You obtain the Pomalidomide-PEG3-NH2 • TFA salt.[2][4] Use immediately or store at -20°C.

Phase 2: Activation & Coupling (The "Merge")

Objective: Form an amide bond between the Target Ligand (COOH) and the Pomalidomide linker (NH2).

Reagents:

-

Target Ligand-COOH (1.0 equiv)

-

Pomalidomide-PEG3-NH2 salt (1.0 – 1.1 equiv)

-

HATU (1.2 equiv) (Preferred over EDC for speed/yield in PROTACs)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

-

DMF or DMSO (Anhydrous)

Protocol:

-

Activation: In a dry vial, dissolve the Target Ligand-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Base Addition 1: Add DIPEA (1.0 equiv) to initiate the activated ester formation. Stir for 5–10 minutes.

-

Coupling: Dissolve the Pomalidomide-PEG3-NH2 salt (from Phase 1) in minimal DMF. Add this solution to the activated ligand mixture.

-

Base Addition 2: Add the remaining DIPEA (1.5 – 2.0 equiv) dropwise.

-

Critical Check: Check pH on wet litmus paper. Aim for pH 7–8.[5] Do not exceed pH 8.5.

-

-

Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the formation of the product mass.[6]

Phase 3: Purification & Characterization

Method: Preparative HPLC (Reverse Phase).

Conditions:

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20-30 mins.

-

Why Acidic? The acidic modifier ensures the glutarimide ring remains closed and stable during purification and lyophilization.

Data Summary & Stoichiometry Table

| Component | Role | Equivalents | Critical Notes |

| Target Ligand-COOH | Warhead | 1.0 | Limiting reagent (usually most expensive). |

| Pom-PEG3-NH-Boc | Linker-E3 | 1.0 - 1.1 | Slight excess ensures complete consumption of warhead. |

| TFA | Deprotection | Excess (20% v/v) | Must be fully removed before coupling. |

| HATU | Coupling Agent | 1.1 - 1.2 | High efficiency; wash away byproducts in HPLC. |

| DIPEA | Base | 2.5 - 3.0 | Neutralize TFA salt first. Keep pH < 8.5. |

| DMF/DMSO | Solvent | N/A | Must be anhydrous to prevent HATU hydrolysis.[6] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Mass Spectrum shows M+18 peak | Hydrolysis of Glutarimide Ring. | pH was too high during coupling or workup. Reduce DIPEA; use Formic Acid in HPLC. |

| Incomplete Deprotection | Reaction time too short or TFA too dilute. | Increase TFA to 30% or reaction time to 3h. Ensure anhydrous conditions. |

| Low Yield in Coupling | Residual TFA in amine salt. | The amine is protonated and unreactive. Ensure adequate DIPEA (check pH) or better azeotroping of TFA. |

| Precipitation in DMF | High concentration or lipophilic ligand. | Add small amount of DMSO or dilute the reaction.[6] |

Reaction Logic Diagram

Figure 2: Chemical reaction logic and the critical hydrolysis risk pathway.

References

- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like activity.

-

Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs.[6][7][8][9][10] Pharmacology & Therapeutics.[8]

Sources

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. reddit.com [reddit.com]

- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of Pomalidomide-PEG3-NH-Boc for PROTAC Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Context

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape. By hijacking the ubiquitin-proteasome system, PROTACs catalyze the destruction of disease-causing proteins rather than merely inhibiting them[1],[2].

Pomalidomide-PEG3-NH-Boc is a highly versatile, commercially available building block utilized in the rapid synthesis of PROTAC libraries[3],[4]. It consists of three critical components:

-

Pomalidomide: A potent ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[4].

-

PEG3 Linker: A 3-unit polyethylene glycol spacer that provides optimal aqueous solubility and flexibility, ensuring the E3 ligase and the Protein of Interest (POI) can form a stable ternary complex without steric clashing[3].

-

NH-Boc Terminus: A tert-butyloxycarbonyl (Boc) protected primary amine that prevents unwanted side reactions during upstream synthesis and storage[5].

Fig 1. PROTAC-mediated targeted protein degradation via CRBN recruitment.

Strategic Workflow & Reagent Causality

Deprotection: The Necessity of TFA

The Boc group is cleaved via acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard,[6].

-

The Causality: The glutarimide moiety of pomalidomide is highly susceptible to base-catalyzed ring opening, which permanently destroys its ability to bind CRBN. By utilizing strong acidic conditions (TFA), the carbamate oxygen is protonated, leading to the loss of a t-butyl carbocation and subsequent decarboxylation, all while keeping the glutarimide ring perfectly intact[5].

Amide Coupling: The Superiority of HATU and DIPEA

Following deprotection, the resulting primary amine (isolated as a TFA salt) is coupled to a POI-ligand bearing a carboxylic acid. For this, HATU paired with DIPEA is strongly recommended[7],[8].

-

The Causality: Amide coupling requires the activation of the carboxylic acid. HATU rapidly forms a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester, which accelerates the coupling reaction and suppresses racemization (epimerization) far better than traditional EDC or HBTU reagents[9]. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its bulky isopropyl groups render it non-nucleophilic, neutralizing the TFA salt without attacking the vulnerable glutarimide ring of the pomalidomide core[9],[10].

Fig 2. Two-step functionalization workflow: Boc deprotection and HATU coupling.

Quantitative Reagent Parameters

The following table summarizes the optimized stoichiometric and environmental parameters for the functionalization workflow, ensuring high yields and minimal byproduct formation[9],[6].

Table 1: Reagent Selection and Reaction Parameters

| Reagent | Function | Optimal Equivalents | Reaction Time | Temp | Key Advantage |

| TFA | Boc Deprotection | 20–50% (v/v) | 1–2 hours | 0 °C → RT | Clean cleavage; preserves glutarimide ring |

| HATU | Acid Activation | 1.0–1.2 eq | 15–30 mins (pre) | RT | Forms highly reactive OAt-ester; prevents epimerization |

| DIPEA | Non-nucleophilic Base | 3.0–5.0 eq | 4–16 hours | RT | Neutralizes TFA salt; prevents base-catalyzed side reactions |

| DMF | Solvent | N/A | N/A | RT | Solubilizes complex, highly polar PROTAC intermediates |

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems . In-process monitoring is embedded directly into the workflow to ensure chemical transformations are verified before proceeding to the next stage.

Protocol A: Boc Deprotection of Pomalidomide-PEG3-NH-Boc

Objective: Unveil the primary amine while preserving the CRBN-binding glutarimide ring.

-

Preparation: Dissolve Pomalidomide-PEG3-NH-Boc (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.2 M[5].

-

Cooling: Chill the reaction flask to 0 °C using an ice bath. Insight: Starting at 0 °C mitigates exothermic degradation.

-

Acid Addition: Dropwise, add neat Trifluoroacetic Acid (TFA) to achieve a final volumetric ratio of 1:3 (TFA:DCM)[6].

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 to 2 hours[6].

-

Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass disappears and the product mass (

Da) becomes the dominant peak, indicating the exact loss of the 100 Da Boc group. -

Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3 × 10 mL).

-

Critical Warning:Do not attempt to neutralize the TFA salt with aqueous sodium hydroxide (NaOH) or potassium carbonate (

) during an extraction phase, as this will rapidly hydrolyze the pomalidomide core. Proceed to Protocol B using the crude TFA salt.

-

Protocol B: HATU-Mediated Amide Coupling

Objective: Conjugate the deprotected linker to a POI-targeting carboxylic acid.

-

Pre-Activation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the POI-targeting carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF)[7],[1].

-

Base Addition: Add DIPEA (3.0 to 5.0 eq) to the mixture. Stir at room temperature for 15–30 minutes[7],[9]. Insight: The excess DIPEA is required to both drive the formation of the OAt-active ester and to neutralize the TFA salt introduced in the next step.

-

Amine Addition: Dissolve the crude Pomalidomide-PEG3-NH2 TFA salt (1.1 eq) from Protocol A in a minimal volume of anhydrous DMF. Add this dropwise to the pre-activated acid mixture[7].

-

Reaction: Stir the reaction at room temperature for 4 to 16 hours[7],[9].

-

Self-Validation (LC-MS): Monitor the reaction progress by LC-MS. Look for the consumption of the activated ester and the appearance of the final PROTAC target mass[7].

-

Workup & Purification: Once complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous ammonium chloride (

), saturated aqueous sodium bicarbonate (

References

-

Taylor & Francis. "Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug". Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

-

CD Bioparticles. "Pomalidomide-PEG3-NH-Boc Product Information". CD Bioparticles Drug Delivery. URL:[Link]

-

BPS Bioscience. "Pomalidomide-PEG3-NH-Boc 82040". BPS Bioscience Products. URL: [Link]

-

National Institutes of Health (NIH). "Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures". PubMed Central (PMC). URL:[Link]

-

National Institutes of Health (NIH). "Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries". PubMed Central (PMC). URL: [Link]

-

Master Organic Chemistry. "Amine Protection and Deprotection". Reaction Guide. URL: [Link]

-

Common Organic Chemistry. "Boc Deprotection - TFA". Common Organic Chemistry Procedures. URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomalidomide-PEG3-NH-Boc - CD Bioparticles [cd-bioparticles.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of Pomalidomide-PEG3-NH-Boc

Abstract

This application note details the process chemistry and scale-up protocol for Pomalidomide-PEG3-NH-Boc (CAS: 2204246-03-5), a critical E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike milligram-scale discovery synthesis, this multi-gram scale-up procedure prioritizes impurity control—specifically the suppression of glutarimide ring hydrolysis—and implements a chromatography-free purification strategy suitable for process development.

Strategic Analysis & Retrosynthesis

The Challenge: Chemoselectivity vs. Stability

The synthesis of Pomalidomide-PEG3-NH-Boc relies on a Nucleophilic Aromatic Substitution (

-

Reaction Center: The C4-position of the phthalimide ring requires activation (via a fluoro group) to undergo displacement by the primary amine of the PEG linker.

-

Stability Risk: The glutarimide ring (the cereblon-binding motif) is susceptible to base-mediated hydrolysis. High temperatures and strong bases required for

can inadvertently open this ring, destroying biological activity.

Synthetic Route Selection

For scale-up, 4-Fluorothalidomide is the preferred starting material over 4-nitrothalidomide or amino-pomalidomide coupling.

-

Why 4-Fluoro? The fluoride ion is a superior leaving group for

in this system due to the high electronegativity stabilizing the Meisenheimer complex intermediate. It allows for cleaner conversion at slightly lower temperatures than the nitro-analog, reducing the hydrolysis risk. -

Why not Amide Coupling? Direct acylation of Pomalidomide (4-amino) with a carboxyl-PEG linker creates an amide bond. However, the target molecule here requires an aniline-like nitrogen linkage (secondary amine), which preserves the electronic properties of the native Pomalidomide drug.

Safety & Material Handling (Critical)

-

Teratogenicity: Pomalidomide derivatives are structural analogs of Thalidomide. Strict containment (OEB 4/5) is required. Double-gloving, HEPA-filtered weigh stations, and dedicated glassware are mandatory.

-

Solvents: DMSO (Dimethyl sulfoxide) is used as the reaction solvent.[2] It is a skin penetrant and can carry toxic solutes into the bloodstream.

Detailed Scale-Up Protocol

Target Scale: 10 g - 50 g output Reaction Time: 12–16 hours Expected Yield: 65–75%

Materials

| Reagent | Equiv.[3] | Role | Critical Spec |

| 4-Fluorothalidomide | 1.0 | SM 1 | Purity >98%; Dry (<0.5% water) |

| N-Boc-PEG3-amine | 1.2 | SM 2 | Free amine (not HCl salt preferred) |

| DIPEA | 2.5 | Base | Anhydrous; Freshly distilled if yellow |

| DMSO | 5-7 Vol | Solvent | Anhydrous (Water promotes hydrolysis) |

| Water | 20 Vol | Anti-Solvent | Deionized |

Step-by-Step Procedure

Phase A: Reaction Initiation

-

Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

-

Charging: Charge 4-Fluorothalidomide (1.0 equiv) and anhydrous DMSO (5 volumes relative to mass, e.g., 50 mL for 10 g). Stir at Room Temperature (RT) until a suspension or partial solution is achieved.

-

Reagent Addition: Add N-Boc-PEG3-amine (1.2 equiv) in one portion.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise over 10 minutes. Note: The solution may darken to yellow/orange.

-

Heating: Heat the mixture to 85°C .

-

Process Control: Do not exceed 95°C. Higher temperatures exponentially increase glutarimide ring opening.

-

Phase B: Reaction Monitoring

-

Timeline: Stir at 85°C for 12–16 hours.

-

IPC (In-Process Control): Sample at 12 hours. Analyze by HPLC.

-

Target: < 2% remaining 4-Fluorothalidomide.

-

Stop Criteria: If impurity "Open-Ring Hydrolysis" > 5%, stop heating immediately.

-

Phase C: Quench and Precipitation (The "Drowning" Method)

Rationale: DMSO is difficult to remove by evaporation. We utilize the poor solubility of the product in water to effect purification without silica chromatography.

-

Cooling: Cool the reaction mixture to RT (20–25°C) .

-

Precipitation: Transfer the reaction mixture slowly (via dropping funnel) into a second vessel containing vigorously stirred Water (20 volumes).

-

Critical Step: Add the DMSO solution to the water, not water to DMSO. This ensures the product hits a high-water environment immediately, promoting rapid precipitation rather than oiling out.

-

-

Aging: Stir the resulting slurry for 2 hours at RT, then cool to 0–5°C for 1 hour.

Phase D: Isolation and Purification

-

Filtration: Filter the yellow solid using a sintered glass funnel (porosity 3).

-

Washing:

-

Wash 2x with Water (to remove DMSO and DIPEA salts).

-

Wash 1x with cold Ethanol (to remove unreacted PEG-amine).[2]

-

Wash 1x with MTBE (to assist drying).

-

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

-

Recrystallization (Optional): If purity is <97%, slurry the solid in hot Ethanol (5 volumes), cool to RT, and filter.

Visualization of Workflows

Reaction Scheme & Logic

The following diagram illustrates the chemical transformation and the competing side reaction (hydrolysis) that this protocol aims to minimize.

Figure 1: Reaction scheme highlighting the SNAr pathway and the critical hydrolysis risk managed by temperature control.

Process Workflow

The scale-up workflow focuses on removing DMSO without rotary evaporation.

Figure 2: Step-by-step unit operations for the isolation of Pomalidomide-PEG3-NH-Boc.

Analytical Characterization

For a valid batch release, the material must meet these specifications:

-

Appearance: Yellow to greenish-yellow powder.

-

LC-MS:

Da. -

1H NMR (DMSO-d6):

- 11.10 (s, 1H, Imide NH) - Diagnostic for intact glutarimide ring.

- 6.50–7.50 (m, 3H, Aromatic protons).

- 1.37 (s, 9H, Boc group).

-

Purity (HPLC):

98% (Area %).

Troubleshooting Guide

| Problem | Root Cause | Corrective Action |

| Low Yield (<50%) | Product "oiled out" during water addition. | Add DMSO solution to water slower and ensure water is vigorously stirred. Use ice-cold water. |

| High Impurity (Ring Open) | Reaction temp >90°C or wet DMSO used. | Check internal temp probe calibration. Use fresh anhydrous DMSO. |

| Sticky Solid | Residual DMSO trapped in lattice. | Slurry the solid in water for 4 hours before final filtration. Wash with MTBE. |

References

-

BPS Bioscience. Pomalidomide-PEG3-NH-Boc Datasheet. BPS Bioscience.[4][5] Available at: [Link]

-

National Institutes of Health (NIH). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PubMed Central. Available at: [Link]

Sources

- 1. Pomalidomide-PEG3-NH-Boc, 2204246-03-5 | BroadPharm [broadpharm.com]

- 2. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

Troubleshooting & Optimization

Improving solubility of Pomalidomide-PEG3-NH-Boc in organic synthesis

Topic: Improving Solubility & Stability in Organic Synthesis

Document ID: TS-PROTAC-POM-004 Last Updated: March 05, 2026

Introduction

Pomalidomide-PEG3-NH-Boc (CAS: 2204246-03-5) is a critical E3 ligase linker-ligand intermediate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1]

The Core Problem: Users frequently report "crashing out" (precipitation), incomplete reactions, or low recovery yields.[2] This is rarely due to reagent quality but rather the solubility mismatch between the lipophilic Boc-protected amine and the rigid, poorly soluble Pomalidomide core (specifically the phthalimide-glutarimide backbone). Furthermore, the glutarimide ring is chemically labile, risking hydrolysis during standard aqueous workups.

This guide provides the thermodynamic logic and practical protocols to maintain solubility without compromising the structural integrity of the E3 ligase ligand.

Module 1: Solvent Selection Matrix

Directive: Do not rely on "like dissolves like." Pomalidomide derivatives require dipolar aprotic solvents to disrupt the strong intermolecular hydrogen bonding of the glutarimide ring.

Solubility & Application Table

| Solvent System | Solubility Rating | Workup Difficulty | Application Context |

| Anhydrous DMSO | ⭐⭐⭐⭐⭐ (Excellent) | High (High BP) | Primary Reaction Solvent. Essential for SNAr or amide couplings where concentration >0.1 M is required. |

| Anhydrous DMF | ⭐⭐⭐⭐ (Good) | Moderate | Alternative Reaction Solvent. Easier to remove than DMSO but may require slight warming (30-40°C). |

| DCM (Dichloromethane) | ⭐⭐ (Poor) | Low | Deprotection Only. Good for TFA removal of Boc, but the Pomalidomide core often precipitates, trapping impurities. |

| THF (Tetrahydrofuran) | ⭐⭐ (Poor) | Low | Not Recommended as a single solvent. Use only as a co-solvent (e.g., 1:1 with DMF) to lower viscosity. |

| MeOH / EtOH | ⭐ (Very Poor) | Low | Anti-Solvent. Use these to precipitate the product during purification, NOT for reaction. |

Visual Logic: Solvent Decision Tree

The following diagram illustrates the decision logic for solvent selection based on your immediate experimental goal (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection. Note that precipitation during deprotection is expected and must be managed, not avoided.

Module 2: Troubleshooting & FAQs

Q1: My product precipitates immediately upon adding TFA for Boc-deprotection. Is the reaction stopping?

Technical Insight: No. The precipitation is actually the trifluoroacetate salt of the deprotected amine. The Pomalidomide core is insoluble in DCM once the lipophilic Boc group is cleaved.

-

Risk: The precipitate can trap the tert-butyl cations, leading to re-alkylation or impurities.

-

Solution:

-

Do not add more DCM to try to dissolve it.

-

Add Triisopropylsilane (TIPS) (2-5% v/v) as a cation scavenger.

-

Allow the suspension to stir vigorously. The heterogeneity rarely stops the deprotection because TFA is a small molecule that penetrates the solid matrix.

-

Q2: I see "double peaks" in LC-MS after leaving the molecule in base. What happened?

Technical Insight: You have likely hydrolyzed the glutarimide ring .[3] Pomalidomide contains a cyclic imide (glutarimide) which is sensitive to nucleophilic attack by hydroxide ions (OH-), especially at pH > 8.5.

-

Mechanism: Base-catalyzed ring opening converts the glutarimide into a dicarboxylic acid amide derivative (isoglutamine).

-

Corrective Action:

-

Avoid aqueous NaOH or NaHCO₃ washes if possible.

-

If a basic workup is necessary, use cold saturated NH₄Cl or phosphate buffer (pH 6.5).

-

For coupling reactions, use non-nucleophilic organic bases like DIPEA or NMM (N-methylmorpholine) in anhydrous conditions.

-

Q3: How do I purify the final PROTAC if it's insoluble in everything?

Technical Insight: PROTACs often fall into the "brick dust" category.

-

Protocol: Do not use standard Normal Phase (Hexane/Ethyl Acetate).

-

Recommendation: Use Reverse Phase (C18) Flash Chromatography .

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Loading: Dissolve the crude in a minimum amount of DMSO, filter, and inject directly onto the column (or use a C18 pre-column).

-

Module 3: Stability & Degradation Pathways

Understanding the stability of the glutarimide ring is vital for successful synthesis. The diagram below details the degradation pathway you must avoid.

Caption: The glutarimide ring (CRBN binding motif) undergoes irreversible hydrolysis in aqueous base. Maintain pH < 8.

Module 4: Experimental Protocols

Protocol A: Controlled Boc-Deprotection (Precipitation Method)

Use this when the product must be isolated as a salt before the next coupling.

-

Dissolution: Dissolve Pomalidomide-PEG3-NH-Boc (1 eq) in anhydrous DCM (10 mL/mmol).

-

Scavenger: Add Triisopropylsilane (TIPS) (2.5 eq). Crucial for trapping t-butyl cations.

-

Acidification: Add TFA (trifluoroacetic acid) dropwise at 0°C until the ratio is DCM:TFA (4:1).

-

Reaction: Warm to room temperature. A white/yellow precipitate will form. Stir for 1-2 hours.

-

Workup (The "Ether Crash"):

-

Concentrate the mixture under reduced pressure (do not heat >40°C) to remove most TFA.

-

Add cold Diethyl Ether (Et₂O) or MTBE (20 mL/mmol).

-

The product will crash out as a fine powder.

-

Centrifuge or filter. Wash the pellet 3x with ether.

-

-

Result: You now have the pure TFA salt, ready for coupling.

Protocol B: "In-Solution" Amide Coupling (One-Pot)

Use this to couple the deprotected linker to a carboxylic acid Warhead without isolating the intermediate.

-

Deprotection: Perform deprotection as above, but remove TFA strictly by rotary evaporation (azeotrope with toluene if needed to remove trace acid).

-

Re-dissolution: Dissolve the resulting residue immediately in anhydrous DMF or DMSO (minimum volume, ~0.2 M).

-

Neutralization: Add DIPEA (N,N-Diisopropylethylamine) carefully.

-

Note: Monitor pH using wet pH paper. Adjust until pH is ~7-8. Do not exceed pH 8.5 to protect the glutarimide ring.

-

-

Coupling: Add the Warhead-COOH (1.0 eq) and coupling agent (e.g., HATU , 1.1 eq).

-

Monitoring: Monitor by LC-MS. If the reaction stalls, check if the Pomalidomide component has precipitated. If so, add small amounts of DMSO.

References

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic drug action." Nature Structural & Molecular Biology, 21, 803–809. [Link]

- Context: Establishes the structural importance of the glutarimide ring for CRBN binding and its sensitivity.

-

Neklesa, T. K., et al. (2017). "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics, 174, 138-144. [Link]

- Context: Discusses solubility challenges in PROTAC synthesis and linker design.

-

Bartlett, D. W., & Gilbert, A. M. (2022). "Practical Guide to PROTAC Synthesis and Purification." Methods in Molecular Biology, 2365, 1-15. [Link]

- Context: Source for the "Ether Crash" workup protocol and solvent recommendations for thalidomide deriv

-

PubChem Compound Summary. (2024). "Pomalidomide."[1][4][5][6][7][8][9][10] National Center for Biotechnology Information. [Link]

- Context: Verification of physicochemical properties and solubility data (DMSO vs.

Sources

- 1. Pomalidomide-PEG3-NH-Boc, 2204246-03-5 | BroadPharm [broadpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Pomalidomide-PEG3-NH-Boc - CD Bioparticles [cd-bioparticles.net]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unito.it [iris.unito.it]

Troubleshooting low yields in Pomalidomide-PEG3-NH-Boc deprotection

The following guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has basic organic synthesis knowledge but requires specific insight into the idiosyncrasies of Cereblon (CRBN) ligand chemistry.

Ticket ID: POM-PEG-DEPROT-001 Status: Escalated to Senior Application Scientist Topic: Troubleshooting Low Yields & Impurity Profiles

Executive Summary: The "Hidden" Yield Killers

Low yields in Pomalidomide-linker deprotection rarely stem from the Boc removal itself—that reaction is fast and thermodynamically favorable. The losses almost always occur due to two competing factors specific to the Pomalidomide scaffold:

-

Glutarimide Hydrolysis: The glutarimide ring is chemically fragile. Aqueous workups (especially basic ones) will hydrolyze it, leading to "missing mass" (water-soluble ring-opened byproducts).

-